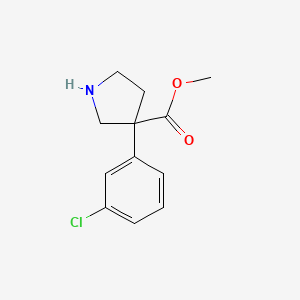

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9/h2-4,7,14H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWPIPRIYXEVCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: Condensation of 3-chlorobenzaldehyde with pyrrolidine to form an intermediate.

Step 2: Reaction of the intermediate with methyl chloroformate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the condensation of 3-chlorobenzaldehyde with pyrrolidine followed by reaction with methyl chloroformate. The reaction conditions are optimized for yield and purity, making it suitable for both laboratory and industrial applications.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Can yield carboxylic acids using agents like potassium permanganate.

- Reduction : Can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride.

- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions.

Chemistry

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its structure allows it to be a building block in medicinal chemistry, where it can be modified to develop new pharmaceuticals .

Biology

Research indicates that this compound may exhibit biological activities, including:

- Antimicrobial Properties : Studies have shown potential effectiveness against certain bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may enhance the efficacy of existing anticancer drugs, particularly in overcoming multidrug resistance in cancer cells .

Medicine

Ongoing research is exploring its therapeutic potential in treating various conditions:

- Neurological Disorders : The compound's interaction with specific receptors may lead to developments in treatments for conditions like anxiety and depression.

- Metabolic Syndrome : There is potential for its use in managing weight gain associated with antipsychotic medications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives with Varied Aromatic Groups

Compounds such as (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid () and (±)-(3R,4S)-4-(3,5-dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid () demonstrate the impact of bulkier substituents on synthesis and properties:

- Molecular Weight : The benzodioxol- and dimethoxyphenyl-substituted analogs have molecular weights of 466 g/mol and 482 g/mol , respectively, compared to the simpler 239.70 g/mol of the target compound.

- Synthesis Efficiency : Crude yields for these analogs range from 63–68% (), suggesting that the target compound’s less complex structure may allow higher yields (data inferred from simpler analogs in ).

Halogen-Substituted Analogs

3-Bromophenyl vs. 3-Chlorophenyl Derivatives

- 3-(3-Bromophenyl)pyrrolidine-3-carboxylate hydrochloride () differs only in the halogen (Br vs. Cl). Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions but increase molecular weight (~264 g/mol vs. 239.70 g/mol).

- Reactivity : Bromine’s lower electronegativity compared to chlorine could render the bromo analog more reactive in cross-coupling reactions, though this is speculative without direct data.

Positional Isomerism: 3-Chloro vs. 4-Chlorophenyl

- Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate () is a positional isomer of the target compound.

- Commercial Availability : The 4-chloro isomer has 1 supplier , while the target compound’s hydrochloride salt has multiple suppliers (), suggesting higher demand or simpler synthesis for the 3-chloro variant.

Dichlorophenyl and Polyhalogenated Analogs

- Methyl (3S)-2-(2,4-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate () introduces a second chlorine atom, increasing lipophilicity (logP) and molecular weight (~347 g/mol with oxalate).

- Safety Profile: This compound carries stringent safety warnings (H303+H313+H333) due to toxicity risks (), whereas mono-chloro analogs like the target compound likely pose fewer handling challenges.

Complex Pyrrolidine-Pyridine Hybrids

- Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate () exemplifies advanced derivatives with pyridine rings and fluorinated groups.

- Economic Considerations: At $400/g, this compound’s cost far exceeds that of simpler chlorophenyl derivatives, reflecting its synthetic complexity (MW = 527.75 g/mol) and niche applications ().

Data Table: Key Properties of Methyl 3-(3-Chlorophenyl)pyrrolidine-3-Carboxylate and Analogs

Biological Activity

Methyl 3-(3-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by a pyrrolidine ring with a chlorophenyl substitution, exhibits significant interactions with various biological targets, making it relevant in drug discovery and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 253.72 g/mol. The presence of the chlorophenyl group enhances its reactivity and binding affinity to biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Research indicates that it may act as an enzyme inhibitor and receptor modulator , influencing neurotransmitter systems and metabolic pathways. The compound's interaction with ionotropic glutamate receptors has been particularly noted, as these receptors play vital roles in neurotransmission and synaptic plasticity.

Biological Activities

- Enzyme Inhibition : Studies suggest that this compound can inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as neurological disorders and inflammatory diseases.

- Receptor Modulation : The compound has shown promise in modulating receptor activity, particularly with neurotransmitter receptors. This modulation can influence various physiological responses, including pain perception and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring significantly affect its binding affinity and selectivity towards specific receptor subtypes. For example, substituting different groups can enhance or diminish its potency as an enzyme inhibitor or receptor modulator .

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Similar pyrrolidine structure | Modulates receptor activity |

| Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Contains ethyl group | Modulates receptor activity |

| Pyrrolidine-2-one | Contains a carbonyl group | Used in pharmaceuticals |

| Pyrrolidine-2,5-diones | Exhibits diverse biological activities | Drug discovery applications |

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Neuropharmacology : In one study, the compound was evaluated for its effects on neurotransmitter systems, demonstrating significant modulation of glutamate receptors, which are implicated in cognitive functions and mood regulation .

- Anti-inflammatory Effects : Another investigation highlighted its potential as an anti-inflammatory agent. The compound was shown to inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators .

Q & A

Q. Key analytical techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for pyrrolidine ring conformation) .

- Mass Spectrometry (HRMS/LC-MS) : Verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (SHELX software is widely used for refinement) .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity?

Q. Variables to test :

Advanced: What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., squalene synthase) by simulating ligand-receptor interactions .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for membrane permeability) .

Case Study : this compound analogs show binding to fungal sterol biosynthesis enzymes (-9.6 kcal/mol docking scores) .

Advanced: How do stereochemical variations in the pyrrolidine ring influence bioactivity?

- Stereoisomerism : (3R,4S) vs. (3S,4R) configurations alter binding to chiral biological targets (e.g., GPCRs or kinases) .

- Case Example : Trans- vs. cis-substituted pyrrolidines exhibit divergent IC₅₀ values in enzyme inhibition assays due to spatial hindrance .

Methodological Tip : Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s catalyst) and compare via bioassays .

Advanced: How should researchers address contradictions in reported synthetic yields or reaction pathways?

Q. Strategies :

- Reproduce conditions : Validate literature methods with exact reagent grades and equipment (e.g., anhydrous solvents) .

- Alternative pathways : Test reductive amination as a fallback if cyclization fails .

- Data reconciliation : Use statistical tools (e.g., ANOVA) to identify critical variables across studies .

Basic: What are the primary research applications of this compound?

- Pharmaceutical Intermediates : Precursor for dopamine receptor modulators or antiviral agents .

- Chemical Biology : Fluorescent probes for imaging cellular targets via carboxylate functionalization .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

- Purification bottlenecks : Replace column chromatography with recrystallization or distillation .

- Exothermic reactions : Use jacketed reactors for temperature control during esterification .

Case Study : Pilot-scale synthesis (10 g) achieved 68% yield via continuous flow chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.